molecular formula C19H21N3O2S B12502289 Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B12502289
M. Wt: 355.5 g/mol
InChI Key: VPRJPIJRYIXAAN-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline core and a phenylcarbamothioyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-aminobenzoate with phenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then cyclized to form the desired quinoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamothioyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(phenylcarbamothioyl)amino]acetate
  • Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

ethyl 2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H21N3O2S/c1-2-24-18(23)15-12-13-8-6-7-11-16(13)21-17(15)22-19(25)20-14-9-4-3-5-10-14/h3-5,9-10,12H,2,6-8,11H2,1H3,(H2,20,21,22,25)

InChI Key

VPRJPIJRYIXAAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2CCCCC2=C1)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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